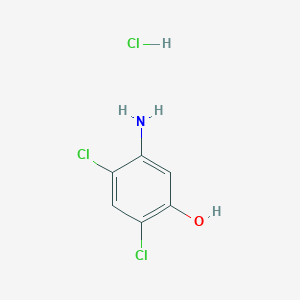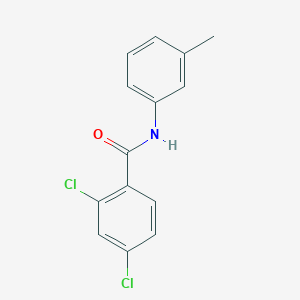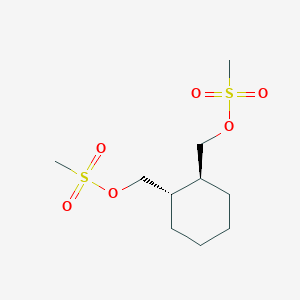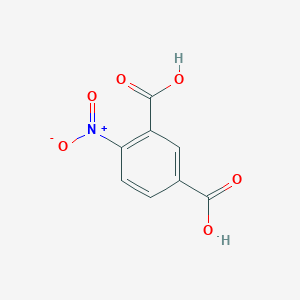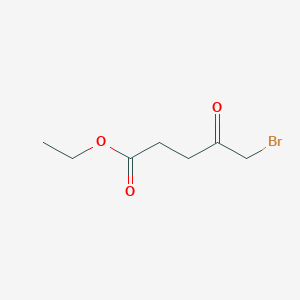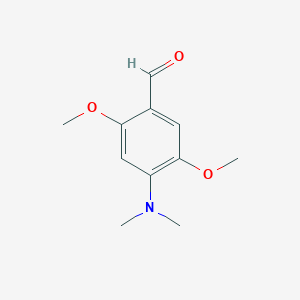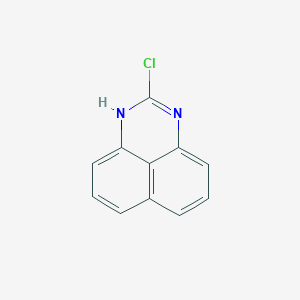
2-chloro-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1H-perimidine is a heterocyclic aromatic compound that contains a chlorine atom and a pyridine ring. It is a valuable intermediate in organic synthesis and has been found to have various scientific research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-chloro-1H-perimidine is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Effets Biochimiques Et Physiologiques
2-chloro-1H-perimidine has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. In addition, it has been found to induce oxidative stress and DNA damage in cancer cells. It has also been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-1H-perimidine in lab experiments include its high yield synthesis method, its ability to act as a precursor in the synthesis of various biologically active compounds, and its unique chemical properties. However, its limitations include its potential toxicity and the need for proper handling and disposal.
Orientations Futures
There are several future directions for the research on 2-chloro-1H-perimidine. One direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to investigate its potential as an anticancer agent and to further understand its mechanism of action. Additionally, there is potential for the development of new synthetic methods for 2-chloro-1H-perimidine and the exploration of its use in other scientific research applications.
In conclusion, 2-chloro-1H-perimidine is a valuable compound with various scientific research applications. Its unique chemical properties and ability to act as a precursor in the synthesis of biologically active compounds make it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of 2-chloro-1H-perimidine can be achieved by various methods, including the reaction of 2-amino-3-chloropyridine with 1,3-dichloro-1,3-dimethyl-2-imidazolidinone in the presence of a base. Another method involves the reaction of 2-amino-3-chloropyridine with 1,3-dichloro-1,1,3,3-tetramethylguanidine in the presence of a base. Both methods have been found to produce high yields of 2-chloro-1H-perimidine.
Applications De Recherche Scientifique
2-chloro-1H-perimidine has been found to have various scientific research applications due to its unique chemical properties. It has been used as a precursor in the synthesis of various biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. In addition, it has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
30837-50-4 |
|---|---|
Nom du produit |
2-chloro-1H-perimidine |
Formule moléculaire |
C11H7ClN2 |
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
2-chloro-1H-perimidine |
InChI |
InChI=1S/C11H7ClN2/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,(H,13,14) |
Clé InChI |
TWEGKOWCJNQSMS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)Cl |
SMILES canonique |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




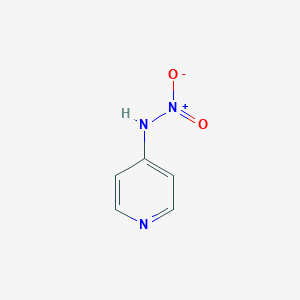

![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)
